molecular formula C21H17FN4O3 B2824946 N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923233-73-2

N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2824946
CAS RN: 923233-73-2
M. Wt: 392.39
InChI Key: IAHBFUWIYLIGQK-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H17FN4O3 and its molecular weight is 392.39. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Modifications

Research into similar pyrimidine derivatives highlights advancements in synthetic methodologies, enabling the creation of a wide array of compounds with potential biological activities. For instance, the work on deoxyribonucleoside cyclic N-acylphosphoramidites showcases methods for constructing oligonucleotides, which are crucial for DNA synthesis and potential therapeutic applications (Wilk et al., 2000). Similarly, the development of potent kinase inhibitors for cancer therapy involves modifications of pyrimidine rings, indicating the significance of structural changes in enhancing biological activity (Schroeder et al., 2009).

Applications in Material Science

Compounds with aromatic polyamides and polyimides based on modified pyrimidine structures have been researched for their thermal stability and solubility, making them valuable in material science for the development of high-performance polymers. Such materials find applications in electronics, aerospace, and as components of advanced composite materials due to their exceptional mechanical and thermal properties (Hsiao et al., 1999).

Mechanism of Action

Target of Action

It belongs to the class of pyridopyrimidines , which are known to interact with a variety of therapeutic targets .

Mode of Action

One common mechanism for pyridopyrimidines is the inhibition of enzymes such as dihydrofolate reductase (dhfr) . By binding to these enzymes, they can disrupt critical biochemical processes, leading to the death of cancer cells .

Biochemical Pathways

The compound likely affects the folate pathway, given that DHFR is a key enzyme in this pathway . By inhibiting DHFR, the compound can reduce the availability of tetrahydrofolate, a critical cofactor for the synthesis of purines and pyrimidines. This, in turn, can halt the synthesis of RNA and DNA, leading to cell death .

Result of Action

The result of the compound’s action would likely be the death of cancer cells due to the disruption of RNA and DNA synthesis . This is a result of the compound’s potential inhibition of DHFR and the subsequent reduction in tetrahydrofolate availability .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells (such as the type of cancer cells). Understanding these factors can be crucial for optimizing the compound’s effectiveness.

: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c1-12-8-9-13(10-16(12)22)23-19(27)15-11-25(2)18-17(15)24-21(29)26(20(18)28)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHBFUWIYLIGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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